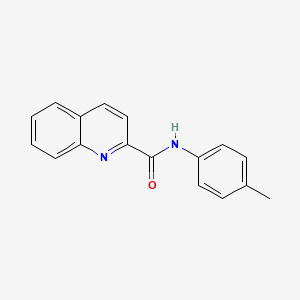
N-(4-methylphenyl)-2-quinolinecarboxamide
Descripción general
Descripción
N-(4-methylphenyl)-2-quinolinecarboxamide, also known as PQ1, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the quinoline family of compounds and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. In
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-2-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways. In cancer cells, N-(4-methylphenyl)-2-quinolinecarboxamide has been found to induce apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. Inflammatory responses are also thought to be inhibited by N-(4-methylphenyl)-2-quinolinecarboxamide through the suppression of NF-κB and MAPK pathways. N-(4-methylphenyl)-2-quinolinecarboxamide has also been shown to inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-quinolinecarboxamide has been found to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory responses are also suppressed by N-(4-methylphenyl)-2-quinolinecarboxamide, leading to a reduction in the production of pro-inflammatory cytokines. Additionally, N-(4-methylphenyl)-2-quinolinecarboxamide has been found to exhibit anti-microbial activity against several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-2-quinolinecarboxamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to the use of N-(4-methylphenyl)-2-quinolinecarboxamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, N-(4-methylphenyl)-2-quinolinecarboxamide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-methylphenyl)-2-quinolinecarboxamide. One potential area of research is the development of new anti-cancer therapies based on N-(4-methylphenyl)-2-quinolinecarboxamide. Additionally, the anti-inflammatory and anti-microbial properties of N-(4-methylphenyl)-2-quinolinecarboxamide make it a potential candidate for the treatment of other diseases. Further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-2-quinolinecarboxamide and to identify specific pathways that can be targeted for therapeutic purposes. Finally, the development of new synthesis methods for N-(4-methylphenyl)-2-quinolinecarboxamide may lead to the production of more potent and selective analogs.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-2-quinolinecarboxamide involves the reaction of 4-methyl aniline with 2-chloroquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(4-methylphenyl)-2-quinolinecarboxamide. This method has been optimized to produce high yields of N-(4-methylphenyl)-2-quinolinecarboxamide with good purity.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-2-quinolinecarboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. Its anti-cancer properties have been investigated in several studies, with promising results. N-(4-methylphenyl)-2-quinolinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(4-methylphenyl)-2-quinolinecarboxamide has been found to exhibit anti-microbial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(4-methylphenyl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-6-9-14(10-7-12)18-17(20)16-11-8-13-4-2-3-5-15(13)19-16/h2-11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAMDSHHLSPFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358134 | |
| Record name | 2-Quinolinecarboxamide, N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolinecarboxamide, N-(4-methylphenyl)- | |
CAS RN |
110490-58-9 | |
| Record name | 2-Quinolinecarboxamide, N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



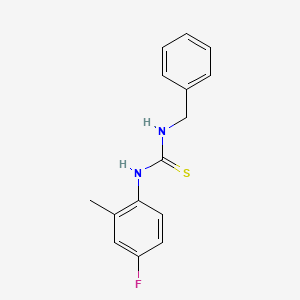
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
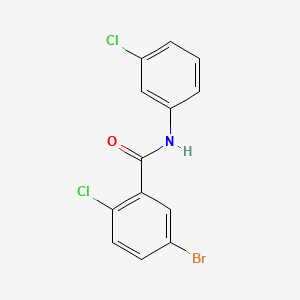

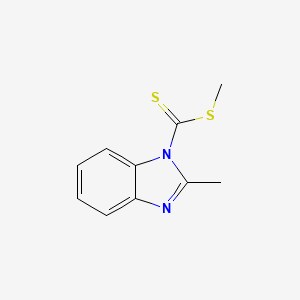
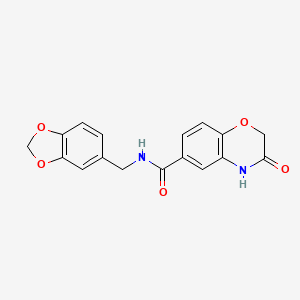
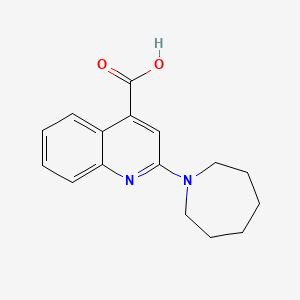
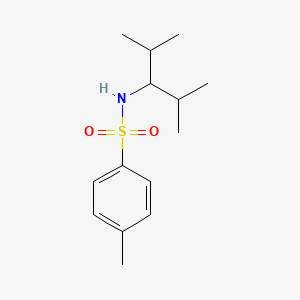
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)